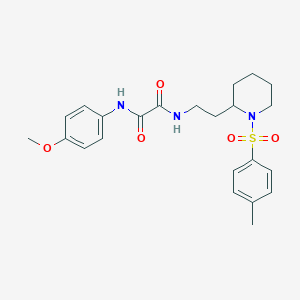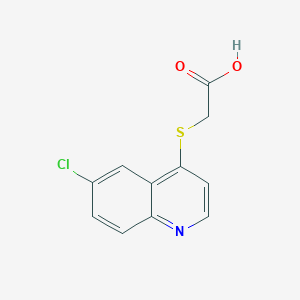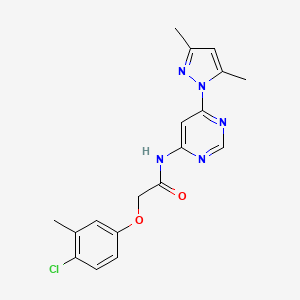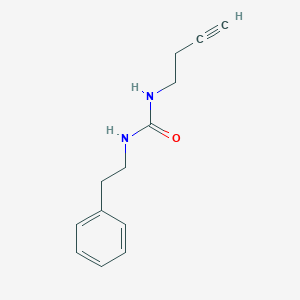![molecular formula C26H32N6O2S B2962671 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE CAS No. 1189669-97-3](/img/structure/B2962671.png)
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and an isobutyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2,4-dimethylphenylamine with piperazine under appropriate conditions.
Construction of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of suitable precursors to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Coupling Reactions: The piperazine intermediate is then coupled with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using appropriate coupling reagents and conditions.
Final Modifications:
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new industrial chemicals or catalysts.
Mécanisme D'action
The mechanism of action of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo core but differ in their substituents and overall structure.
1,2,3-Triazole 2-Oxides: These compounds have a triazole ring but differ in their oxidation state and substituents.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their side chains and functional groups.
Propriétés
IUPAC Name |
12-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-21(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)20-6-5-18(3)15-19(20)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERIQRKCQVDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)
![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)


![ethyl 4-(5-methylfuran-2-yl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate](/img/structure/B2962598.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)


![1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2962604.png)

![N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2962607.png)


